molecular formula C16H19ClN2O2 B2583489 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide CAS No. 2411246-66-5

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide

Cat. No.: B2583489
CAS No.: 2411246-66-5
M. Wt: 306.79
InChI Key: BSPPXYLRHRALEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide is a synthetic organic compound that features a chloro group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the propyl chain: This can be done using alkylation reactions.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic interactions, while the oxazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-thiazol-5-yl)propyl]propanamide
  • 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-imidazol-5-yl)propyl]propanamide
  • 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-pyrazol-5-yl)propyl]propanamide

Uniqueness

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiazole, imidazole, or pyrazole rings, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

2-chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-12(17)16(20)19(2)10-6-9-14-11-15(18-21-14)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPPXYLRHRALEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CCCC1=CC(=NO1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.